chemical structure and properties of (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine
chemical structure and properties of (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine
An In-Depth Technical Guide to (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine
Abstract
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] Its stereochemical richness and conformational flexibility allow for precise three-dimensional exploration of pharmacophore space, making it a privileged structure in modern drug design.[2] This guide provides a comprehensive technical overview of a specific, synthetically accessible derivative, (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine . We will delve into its chemical architecture, propose a robust stereoselective synthetic pathway, outline its physicochemical and spectroscopic properties, and discuss its potential therapeutic applications based on established structure-activity relationships of related compounds. This document serves as a resource for researchers aiming to leverage this unique building block in their drug discovery programs.
Chemical Structure and Stereochemical Integrity
(S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine is a chiral secondary amine characterized by a pyrrolidine ring substituted at the 2-position with a 4-chloro-3-fluorobenzyl group.
Key Structural Features:
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Pyrrolidine Core: A saturated five-membered nitrogen heterocycle that acts as a versatile scaffold.[4][5]
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Chiral Center: The C2 position of the pyrrolidine ring is a stereocenter, with the (S)-configuration specified. This enantiomeric purity is critical, as different stereoisomers can exhibit vastly different biological activities and binding affinities to chiral protein targets.[2]
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Substituted Benzyl Moiety: The 4-chloro and 3-fluoro substitutions on the benzyl ring are common bioisosteric modifications in drug development. These electron-withdrawing halogens can significantly influence the molecule's lipophilicity, metabolic stability, and electronic properties, thereby modulating its pharmacokinetic profile and target interactions.
Caption: Molecular Structure of (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine.
Proposed Stereoselective Synthesis
Retrosynthetic Analysis
The target molecule can be disconnected at the C-C bond between the pyrrolidine ring and the benzyl group. This suggests a synthetic strategy involving the coupling of a chiral C5 pyrrolidine synthon with a C7 substituted benzyl synthon. A Wittig reaction followed by hydrogenation is a reliable method to achieve this coupling without racemization.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Oxidation of N-Boc-(S)-prolinol to N-Boc-(S)-prolinal
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Rationale: The primary alcohol of the starting material must be converted to an aldehyde to serve as an electrophile for the subsequent Wittig reaction. The Dess-Martin periodinane (DMP) oxidation is chosen for its mild conditions, which minimize the risk of over-oxidation or racemization.
-
Procedure:
-
Dissolve N-Boc-(S)-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.[6][7]
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
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Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-(S)-prolinal, which can often be used in the next step without further purification.
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Step 2: Wittig Reaction to form Alkene Intermediate
-
Rationale: The Wittig reaction is a highly reliable method for forming a carbon-carbon double bond by coupling the aldehyde with a phosphorus ylide. This step introduces the 4-chloro-3-fluorobenzyl moiety.
-
Procedure:
-
Suspend (4-chloro-3-fluorobenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to -78 °C.
-
Add n-butyllithium (n-BuLi, 1.1 eq) dropwise to form the deep red ylide.
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Stir the ylide solution at -78 °C for 30 minutes.
-
Add a solution of crude N-Boc-(S)-prolinal (1.0 eq) in anhydrous THF dropwise.
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Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
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Extract the mixture three times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the alkene intermediate.
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Step 3: Hydrogenation of the Alkene
-
Rationale: The double bond introduced by the Wittig reaction must be reduced to form the desired benzyl-pyrrolidine single bond. Catalytic hydrogenation with palladium on carbon is a standard and efficient method for this transformation.
-
Procedure:
-
Dissolve the alkene intermediate (1.0 eq) in ethanol or methanol.
-
Add palladium on carbon (10% Pd/C, ~5 mol%).
-
Place the flask under a hydrogen atmosphere (balloon or Parr hydrogenator).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor for the disappearance of the starting material by TLC.
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.
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Concentrate the filtrate under reduced pressure to yield the N-Boc protected product.
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Step 4: Boc Deprotection
-
Rationale: The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free secondary amine. Trifluoroacetic acid (TFA) provides clean and rapid deprotection under acidic conditions.
-
Procedure:
-
Dissolve the N-Boc protected product (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine. Further purification can be achieved via chromatography or salt formation if necessary.
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Physicochemical and Spectroscopic Profile
The following tables summarize the predicted physicochemical properties and expected spectroscopic data for the title compound. Experimental validation is required for confirmation.
Table 1: Physicochemical Properties
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₁₁H₁₃ClFN | Based on structure |
| Molecular Weight | 213.68 g/mol | Calculated from formula |
| Appearance | Colorless to pale yellow oil | Typical for similar small amines |
| pKa (Conjugate Acid) | ~10.5 - 11.3 | Typical for cyclic secondary amines[5] |
| XLogP3 | ~2.8 - 3.2 | Estimated based on similar structures[8] |
| Hydrogen Bond Donor | 1 (N-H) | Based on structure |
| Hydrogen Bond Acceptor | 1 (N) | Based on structure |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | ~7.0-7.4 ppm: Aromatic protons (3H, multiplets) showing coupling patterns consistent with 1,2,4-trisubstitution. ~3.4-3.6 ppm: CH proton at C2 (1H, multiplet). ~2.8-3.2 ppm: CH₂ protons of the benzyl group (2H, doublet of doublets). ~2.9-3.1 ppm & ~2.6-2.8 ppm: CH₂ protons at C5 (2H, multiplets). ~1.5-2.0 ppm: CH₂ protons at C3 and C4 (4H, multiplets). ~1.5-2.5 ppm: N-H proton (1H, broad singlet). |
| ¹³C NMR | ~130-140 ppm: Quaternary aromatic carbons (C-Cl, C-F). ~115-130 ppm: Aromatic CH carbons. ~60-65 ppm: C2 of pyrrolidine. ~45-50 ppm: C5 of pyrrolidine. ~38-42 ppm: Benzyl CH₂. ~25-35 ppm: C3 and C4 of pyrrolidine. |
| IR (Infrared) | ~3300-3400 cm⁻¹: N-H stretch (secondary amine). ~2850-2960 cm⁻¹: C-H stretch (aliphatic). ~1580-1600 cm⁻¹: C=C stretch (aromatic). ~1200-1250 cm⁻¹: C-F stretch. ~1050-1100 cm⁻¹: C-Cl stretch. |
| MS (Mass Spec) | [M]+•: Expected molecular ion at m/z 213/215 (due to ³⁵Cl/³⁷Cl isotopes). Base Peak: Likely fragmentation via loss of the benzyl group or cleavage of the pyrrolidine ring. |
Biological Activity and Therapeutic Potential
The pyrrolidine scaffold is a cornerstone of many biologically active compounds, demonstrating a vast range of pharmacological effects including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][9] Many drugs targeting the central nervous system (CNS) also incorporate this ring system.[3][10]
Potential Applications for (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine:
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Enzyme Inhibition: Substituted pyrrolidines are known inhibitors of various enzymes. For instance, they are core components of dipeptidyl peptidase-IV (DPP-IV) inhibitors used in diabetes management and angiotensin-converting enzyme (ACE) inhibitors for hypertension.[1][10] The specific benzyl substitution of the title compound could confer selectivity and potency for novel enzymatic targets.
-
CNS Receptor Modulation: The structural similarity of the pyrrolidine ring to the neurotransmitter GABA and its presence in compounds targeting nicotinic acetylcholine receptors and glutamate receptors suggests potential activity within the CNS.[11][12] The lipophilicity imparted by the halogenated benzyl group may facilitate blood-brain barrier penetration, making it a candidate for neurological disorders.
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Ion Channel Modulation: Pyrrolidine derivatives have been investigated as modulators of various ion channels. The specific stereochemistry and substitution pattern are crucial for defining the interaction with these complex protein targets.
The introduction of chlorine and fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidation and to improve binding affinity through favorable halogen bonding or electronic interactions. Therefore, (S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine represents a promising, pre-validated building block for library synthesis and lead optimization campaigns across multiple therapeutic areas.
Conclusion
(S)-2-(4-chloro-3-fluorobenzyl)pyrrolidine is a chiral building block with significant potential for drug discovery. Its structure combines the privileged pyrrolidine scaffold with a strategically halogenated benzyl moiety, offering a platform for developing novel therapeutic agents with potentially enhanced potency, selectivity, and pharmacokinetic properties. The stereoselective synthetic route outlined in this guide provides a practical and reliable method for its preparation, enabling its incorporation into medicinal chemistry programs. Further investigation into the biological activity of this compound and its derivatives is warranted to fully explore its therapeutic potential.
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